![molecular formula C27H26O6 B8205506 去乙酰拉维霉素](/img/structure/B8205506.png)
去乙酰拉维霉素
描述
O-Deacetylravidomycin is a useful research compound. Its molecular formula is C27H26O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-Deacetylravidomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Deacetylravidomycin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗: 去乙酰拉维霉素用作研究癌症治疗中表观遗传调制剂的工具,包括 BET 布罗莫结构域蛋白、甲基转移酶、脱甲基酶和 microRNA (Gelato, Adler, Ocker, & Haendler, 2016)。它还被考虑与 HDAC 抑制剂和标准化疗药物联合治疗癌症 (Suraweera, O'Byrne, & Richard, 2018)。
药物研究: 在药物研究中,去乙酰拉维霉素有助于确定未来药物的合适靶点,从而增加治疗选择 (Drews, 2000)。
眼科应用: 它正被探索作为眼科应用的潜在药物递送载体,例如基因治疗和组织工程 (Urtti, 2006)。
免疫反应调节: 去乙酰拉维霉素作为 HDAC 的小分子抑制剂,在先天性和适应性免疫反应中发挥作用 (Shakespear et al., 2011)。它已被确定为链霉菌 sp. WK-6326 产生的白细胞介素-4 信号转导的新型抑制剂 (Arai et al., 2001)。
治疗脑部疾病和癫痫: 它具有作为抗癫痫治疗的潜力,适用于因脑损伤、感染或肿瘤而有复发性癫痫风险的个体 (Kaminski, Rogawski, & Klitgaard, 2014)。包括去乙酰拉维霉素在内的 HDAC 抑制剂正在研究其在各种中枢神经系统疾病中的治疗应用 (Kazantsev & Thompson, 2008)。
其他应用: 此外,它显示出作为抗肿瘤抗生素的希望,对 P388 白血病和甲 A 纤维肉瘤具有活性,并作为研究组蛋白脱乙酰酶抑制剂 (HDACi) 在自身免疫和慢性炎症性疾病中的作用的潜在工具 (Narita et al., 1989; Dinarello, Fossati, & Mascagni, 2011)。
属性
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(6-methyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6/c1-5-15-11-18-23(21(12-15)30-3)17-13-22(31-4)25-19(28)10-9-16(20-8-6-7-14(2)32-20)24(25)26(17)33-27(18)29/h5,9-14,20,28H,1,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFYNWIMJIWJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Deacetylravidomycin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。